molecular formula C12H12BrNO2S B2974668 4-Bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide CAS No. 1797296-28-6

4-Bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide

Cat. No.: B2974668
CAS No.: 1797296-28-6
M. Wt: 314.2
InChI Key: GNVCDPPHBNPAFP-UHFFFAOYSA-N
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Description

4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to the thiophene-carboxamide class, which has been identified as a promising scaffold for developing novel antibacterial agents . Compounds within this family have shown potent activity against critical Gram-negative pathogens, including Escherichia coli, Salmonella spp., and Shigella spp., by employing a unique prodrug mechanism that requires activation by specific bacterial nitroreductases, such as NfsA and NfsB . Furthermore, the structural motif of the thiophene-2-carboxamide is also recognized in antitubercular research, where similar compounds have demonstrated activity against Mycobacterium tuberculosis by targeting essential bacterial functions . The presence of the bromo substituent on the thiophene ring offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize properties like potency and solubility . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S/c1-7-3-9(8(2)16-7)5-14-12(15)11-4-10(13)6-17-11/h3-4,6H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVCDPPHBNPAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide are best understood in comparison to related carboxamide derivatives. Below is a systematic analysis:

Structural Analogues
Compound Name Key Structural Features Biological Activity/Application Reference
This compound (Target) Bromothiophene core; 2,5-dimethylfuranmethyl group Potential antimicrobial/antibacterial activity (inferred from scaffold similarity)
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Thiophene core; pyridinylmethyl substituent Antibacterial (effective against S. aureus, K. pneumoniae, resistant E. coli)
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide Bromobenzene core; pyrazole substituent Antibacterial (broad-spectrum activity)
N′-[(E)-(4-Bromo-2-thienyl)methylene]isonicotinohydrazide Bromothiophene-hydrazone; isonicotinoyl group Anticancer/antimicrobial (metal complexes under study)
4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide Bromothiophene; benzothiadiazole-ethyl group Undisclosed (structural complexity suggests CNS or anticancer potential)

Key Observations :

  • Heterocyclic Variations : Replacing the thiophene with a pyridine (e.g., N-(4-methylpyridin-2-yl)thiophene-2-carboxamide) or benzene ring alters electronic properties and solubility. Pyridine derivatives may exhibit better water solubility due to nitrogen’s hydrogen-bonding capacity .
  • N-Substituent Effects : The 2,5-dimethylfuran group in the target compound increases lipophilicity compared to simpler alkyl chains (e.g., ethyl or methyl groups). This could enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties
Property Target Compound N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide
Molecular Weight 341.22 g/mol ~250 g/mol (estimated) ~295 g/mol
Halogen Bromine (Br) None Bromine (Br)
Heterocycles Thiophene, Furan Thiophene, Pyridine Benzene, Pyrazole
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~3.1

Notes:

  • Missing data (e.g., melting points, solubility) in literature limits direct comparisons .

Biological Activity

4-Bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a bromine substituent, and a dimethylfuran moiety, which contribute to its unique chemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12BrN3O2S\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The synthetic routes often utilize reagents such as bromine or N-bromosuccinimide for bromination and coupling agents like EDCI or DCC for linking the furan moiety to the thiophene.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. A study demonstrated that such compounds can inhibit bacterial growth by disrupting lipid biosynthesis pathways .

CompoundActivityTarget Organisms
This compoundPotentially antimicrobialGram-positive and Gram-negative bacteria

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. For example, compounds with similar thiophene structures have demonstrated cytotoxic effects on breast cancer cells (MCF7) through mechanisms such as apoptosis induction and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
MCF715Apoptosis induction

Case Studies

  • Antimicrobial Screening : In a study evaluating the antimicrobial activity of related compounds, it was found that derivatives with thiophene rings exhibited promising results against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to assess bacterial growth inhibition .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of thiophene derivatives showed that they could effectively inhibit the proliferation of MCF7 cells. The analysis utilized the Sulforhodamine B (SRB) assay to determine cell viability post-treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in microbial resistance and cancer progression. These studies help predict the compound's efficacy as a therapeutic agent by analyzing its binding affinity and interaction patterns with specific receptors .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1 : Prepare the thiophene-2-carboxylic acid core via bromination of thiophene derivatives using reagents like NBS (N-bromosuccinimide) in DMF or DCM .
  • Step 2 : Activate the carboxylic acid using EDCI/HOBt or similar coupling agents to form the reactive intermediate.
  • Step 3 : React with (2,5-dimethylfuran-3-yl)methylamine under anhydrous conditions (e.g., dry dichloromethane) at 0–25°C for 12–24 hours .
  • Purification : Use column chromatography (eluent: DCM/ethyl acetate gradients) or recrystallization (methanol/water mixtures) to achieve >95% purity .

Basic: How should researchers characterize the structural integrity and purity of this compound?

Answer:
Essential analytical techniques include:

  • NMR Spectroscopy : Confirm regiochemistry via 1^1H and 13^{13}C NMR. For example, the furan methyl groups should appear as singlets at δ ~2.2–2.4 ppm, while the thiophene protons show distinct splitting patterns .
  • HRMS : Validate molecular weight (e.g., expected [M+H]+ for C12_{12}H13_{13}BrNO2_2S: 322.99) with <2 ppm error .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% recommended for biological assays) .

Advanced: How can researchers resolve contradictory NMR data between synthesized batches?

Answer:
Contradictions may arise from:

  • Solvent effects : Ensure consistent use of deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) .
  • Impurity interference : Re-purify using alternative eluents (e.g., hexane/ethyl acetate) or employ preparative TLC .
  • Dynamic effects : For rotamers or tautomers, perform variable-temperature NMR (VT-NMR) or 2D experiments (e.g., NOESY) to confirm conformational stability .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:
Key optimizations include:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for bromine substitution reactions .
  • Temperature control : Maintain ≤0°C during bromination to minimize side products .
  • Microwave-assisted synthesis : Reduce reaction time for coupling steps (e.g., 30 mins at 80°C vs. 24 hrs conventionally) .

Advanced: How can computational modeling predict metabolic stability and toxicity?

Answer:

  • QSAR models : Use software like Schrödinger or MOE to predict aldehyde oxidase (AO) metabolism, given the furan and thiophene moieties’ susceptibility to oxidation .
  • Docking studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
  • ADMET prediction : Tools like ADMETlab 2.0 can estimate bioavailability and hERG channel liability .

Advanced: What experimental designs evaluate antibacterial mechanisms against resistant strains?

Answer:

  • MIC assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill studies : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
  • SEM imaging : Assess morphological changes in bacterial membranes post-treatment to infer membrane disruption .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?

Answer:

  • Solubility testing : Use DLS (Dynamic Light Scattering) to evaluate aggregation in PBS or cell media .
  • Metabolite profiling : Collect plasma samples post-administration and analyze via LC-MS to identify active/inactive metabolites .
  • Dose recalibration : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t1/2_{1/2}, Cmax_{max}) from rodent studies .

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